9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-8(2)15-19-12(14(18)23)13-16(21-15)22(17(24)20-13)10-6-5-9(25-3)7-11(10)26-4/h5-8H,1-4H3,(H2,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCQUDKYRSNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the purine core is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 2 and 9
Key structural analogs differ in substituents at positions 2 and 9, impacting electronic, steric, and functional properties. Below is a comparative table:
Key Comparative Observations
Steric and Electronic Effects
- Propan-2-yl (Target Compound) vs. Methyl () : The isopropyl group in the target compound increases steric hindrance compared to the methyl group in the analog from . This may reduce rotational freedom and influence binding to hydrophobic pockets in biological targets.
- Furan-2-yl () vs.
Aryl Substituent Variations
- 2,4-Dimethoxyphenyl (Target) vs. 2-Methoxyphenyl () : The additional methoxy group at position 4 in the target compound enhances electron-donating capacity, which could improve solubility or alter metabolic stability.
- 2-Fluorophenyl () vs. 2,4-Dimethoxyphenyl : Fluorine’s electronegativity may increase binding affinity to targets requiring electron-deficient aryl interactions, contrasting with the electron-rich dimethoxy groups.
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a purine core with specific substitutions that influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of purine derivatives, including our compound of interest. For instance, a study involving structurally similar purine analogs demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9-(2,4-dimethoxyphenyl)-... | HeLa | 3.8 |
| Related Analog A | HCT116 | 0.1 |
| Related Analog B | MCF7 | 0.04 |
These findings suggest that modifications in the purine structure can enhance cytotoxicity towards specific cancer types .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to reduce levels of phosphorylated proteins involved in cell cycle regulation and apoptosis:
- Phospho-Src
- Phospho-Rb
- Cyclin E
- Cdk2
These alterations lead to induced apoptosis in liver cancer cells, showcasing the compound's potential as a therapeutic agent .
Case Studies
- Liver Cancer Study : In a recent investigation, the compound was tested on liver cancer cell lines (Huh7, HepG2). Results indicated a marked reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutic agents like 5-FU and cladribine .
- Breast Cancer Analysis : Another study demonstrated that derivatives with similar structural features exhibited high bioactivity against breast cancer cells (MCF7), reinforcing the potential for targeted therapy .
In Vitro Studies
In vitro assays have consistently shown that compounds similar to this compound possess significant cytotoxic effects across various cancer cell lines. The following table summarizes key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
